Cas no 3944-09-0 (Silacyclobutane, 1,1-diphenyl-)

Silacyclobutane, 1,1-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Silacyclobutane, 1,1-diphenyl-
- 1,1-diphenylsiletane
- 1,1-Diphenyl-1-silacyclobutane
- 3944-09-0
- DTXSID80345820
- 1,1-diphenylsilacyclobutane
- ATHVAXPIJDDUHO-UHFFFAOYSA-N
- 1,1-Diphenylsiletane #
-
- Inchi: InChI=1S/C15H16Si/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
- InChI Key: ATHVAXPIJDDUHO-UHFFFAOYSA-N
- SMILES: C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 224.102127045g/mol
- Monoisotopic Mass: 224.102127045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Silacyclobutane, 1,1-diphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF87414-250mg |
1,1-diphenylsiletane |
3944-09-0 | 95% | 250mg |
$740.00 | 2024-04-20 | |
A2B Chem LLC | AF87414-100mg |
1,1-diphenylsiletane |
3944-09-0 | 95% | 100mg |
$521.00 | 2024-04-20 | |
A2B Chem LLC | AF87414-1g |
1,1-diphenylsiletane |
3944-09-0 | 95% | 1g |
$1469.00 | 2024-04-20 |
Silacyclobutane, 1,1-diphenyl- Related Literature
-
Fei Wang,Ying Chen,Weidong Rao,Shu-Su Shen,Shun-Yi Wang Chem. Commun. 2022 58 12564
-
2. Subject index, 1973
Additional information on Silacyclobutane, 1,1-diphenyl-
Recent Advances in the Study of Silacyclobutane, 1,1-diphenyl- (CAS: 3944-09-0) in Chemical Biology and Pharmaceutical Research
Silacyclobutane, 1,1-diphenyl- (CAS: 3944-09-0) is a structurally unique organosilicon compound that has garnered increasing attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and material science. Recent studies have explored its synthetic utility, reactivity, and biological activities, shedding light on its promising role as a building block for novel therapeutics and functional materials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to serve as a versatile precursor for the synthesis of silicon-containing bioactive molecules. The researchers utilized 3944-09-0 as a key intermediate in developing a new class of protease inhibitors, capitalizing on the silacyclobutane ring's strained geometry to enhance binding affinity. The study reported significant improvements in pharmacokinetic properties compared to traditional carbon-based analogs.
In materials science, a breakthrough published in Advanced Materials (2024) revealed that Silacyclobutane, 1,1-diphenyl- can form stable self-assembled monolayers with unique electronic properties. The research team at MIT developed a novel deposition technique that preserves the compound's structural integrity while enabling precise control over surface morphology. These findings open new possibilities for organic electronic devices and biosensors.
Recent computational studies have provided deeper insights into the compound's molecular dynamics and reactivity patterns. Quantum mechanical calculations published in Physical Chemistry Chemical Physics (2023) identified specific orbital interactions that govern the ring-opening reactions of 3944-09-0, offering predictive tools for designing more efficient synthetic routes. These theoretical advances complement experimental findings and accelerate the development of new applications.
The pharmaceutical potential of Silacyclobutane, 1,1-diphenyl- was further highlighted in a 2024 patent application by a major biotech company, which claims novel derivatives of 3944-09-0 as potential anticancer agents. Preliminary in vitro studies showed selective cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells, suggesting a promising therapeutic window.
Despite these advances, challenges remain in the large-scale production and stability optimization of 3944-09-0 derivatives. Current research efforts are focusing on developing more robust synthetic methodologies and investigating the long-term stability of these compounds under physiological conditions. The growing body of research on Silacyclobutane, 1,1-diphenyl- underscores its potential to bridge the gap between silicon chemistry and biomedical applications, offering exciting opportunities for interdisciplinary innovation.
3944-09-0 (Silacyclobutane, 1,1-diphenyl-) Related Products
- 1351584-84-3(N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide)
- 206347-33-3(1,3-dibromo-2-(3-bromopropoxy)benzene)
- 1078166-51-4(1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate)
- 2003597-90-6(4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butane-1-sulfonic acid)
- 2172161-45-2(5-(3-methylbutyl)-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 1342440-84-9(3-(Furan-2-yl)thiophene-2-carboxylic acid)
- 1807066-17-6(Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)benzoate)
- 57933-28-5(8-Methyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole Hydrochloride)
- 1806839-43-9(4-Amino-5-chloro-2-cyano-3-(difluoromethyl)pyridine)
- 863512-10-1(3-fluoro-N-{2-2-(pyridin-3-yl)-1,3-thiazol-4-ylethyl}benzene-1-sulfonamide)




